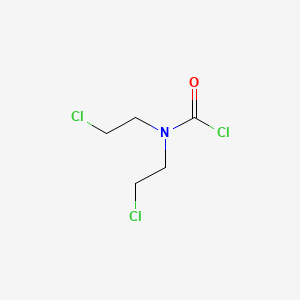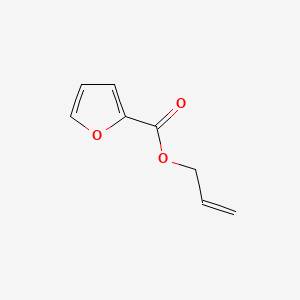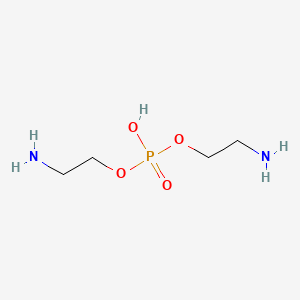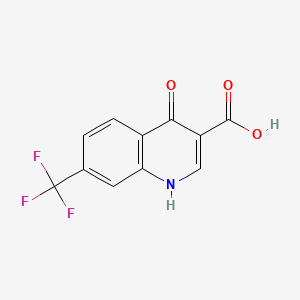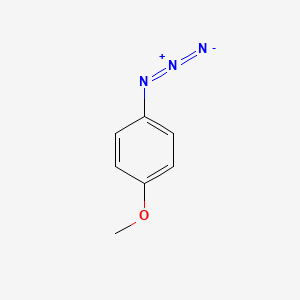
4-Decylanilin
Übersicht
Beschreibung
4-Decylaniline: is an organic compound with the molecular formula C16H27N . It is a derivative of aniline, where the hydrogen atom at the para position of the benzene ring is replaced by a decyl group (a ten-carbon alkyl chain). This compound is known for its applications in various fields, including organic synthesis and material science.
Wissenschaftliche Forschungsanwendungen
4-Decylaniline has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: It is employed in the study of lipid membranes and vesicle fusion due to its amphiphilic nature.
Medicine: Research is ongoing to explore its potential as a building block for drug development.
Industry: It is used in the production of specialty chemicals and materials, including surfactants and polymers.
Biochemische Analyse
Biochemical Properties
4-Decylaniline plays a significant role in biochemical reactions due to its structural properties. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a substrate for certain enzymes that catalyze the amination or deamination processes. The interaction of 4-Decylaniline with these enzymes can lead to the formation of different metabolites, which can further participate in various biochemical pathways .
Cellular Effects
The effects of 4-Decylaniline on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 4-Decylaniline can affect the expression of genes involved in the metabolic pathways, leading to changes in the levels of specific metabolites. Additionally, it can interact with cell surface receptors, altering signal transduction pathways and impacting cellular responses .
Molecular Mechanism
At the molecular level, 4-Decylaniline exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, leading to their activation or inhibition. This binding can result in changes in the enzyme’s activity, affecting the overall biochemical pathway. Furthermore, 4-Decylaniline can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Decylaniline can change over time. The stability and degradation of 4-Decylaniline are crucial factors that determine its long-term effects on cellular function. Studies have shown that 4-Decylaniline can undergo degradation under specific conditions, leading to the formation of different metabolites. These metabolites can have varying effects on cellular processes, depending on their stability and reactivity .
Dosage Effects in Animal Models
The effects of 4-Decylaniline vary with different dosages in animal models. At low doses, 4-Decylaniline may have minimal or beneficial effects on cellular function. At higher doses, it can exhibit toxic or adverse effects, such as cellular damage or disruption of metabolic processes. These dosage-dependent effects are crucial for determining the safe and effective use of 4-Decylaniline in various applications .
Metabolic Pathways
4-Decylaniline is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of hydroxylated or deaminated products. These metabolites can further participate in other biochemical reactions, influencing the overall metabolic flux. The interaction of 4-Decylaniline with cofactors and other enzymes can also affect the levels of specific metabolites, thereby modulating the metabolic pathways .
Transport and Distribution
The transport and distribution of 4-Decylaniline within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of 4-Decylaniline across cellular membranes and its accumulation in specific cellular compartments. The localization of 4-Decylaniline within cells can influence its activity and function, as it may interact with different biomolecules in various cellular environments .
Subcellular Localization
4-Decylaniline exhibits specific subcellular localization, which can affect its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. The localization of 4-Decylaniline within subcellular structures can influence its interactions with other biomolecules and its participation in biochemical processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4-Decylaniline can be synthesized through several methods. One common method involves the alkylation of aniline with decyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in a suitable solvent like dimethylformamide.
Industrial Production Methods: In industrial settings, 4-Decylaniline is produced through a similar alkylation process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial production.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Decylaniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitro compounds or quinones.
Reduction: Reduction reactions can convert it to the corresponding amine derivatives.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid).
Major Products:
Oxidation: Nitro compounds, quinones.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated derivatives.
Wirkmechanismus
The mechanism of action of 4-Decylaniline depends on its application. In organic synthesis, it acts as a nucleophile in substitution reactions. In biological systems, its amphiphilic nature allows it to interact with lipid membranes, potentially affecting membrane fluidity and fusion processes. The molecular targets and pathways involved vary based on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
4-Octylaniline: Similar structure but with an eight-carbon alkyl chain.
4-Dodecylaniline: Similar structure but with a twelve-carbon alkyl chain.
4-Tetradecylaniline: Similar structure but with a fourteen-carbon alkyl chain.
Comparison: 4-Decylaniline is unique due to its specific alkyl chain length, which imparts distinct physical and chemical properties. Compared to its shorter and longer chain analogs, it offers a balance between hydrophobicity and reactivity, making it suitable for a variety of applications.
Eigenschaften
IUPAC Name |
4-decylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N/c1-2-3-4-5-6-7-8-9-10-15-11-13-16(17)14-12-15/h11-14H,2-10,17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGENWPANMZLPIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC1=CC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9022287 | |
| Record name | 4-Decylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9022287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37529-30-9 | |
| Record name | 4-Decylaniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37529-30-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Decylaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037529309 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Decylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9022287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-decylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.661 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-DECYLANILINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25X74W976X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 4-decylaniline interact with poly(methyl methacrylate-co-methacrylic acid) ionomers?
A1: 4-decylaniline (4DA) acts as a plasticizer for poly(methyl methacrylate-co-methacrylic acid) ionomers, influencing their dynamic mechanical properties. Research suggests that 4DA interacts with the ionomer through hydrogen bonding between its aniline group and the carbonyl groups of the polymer. [] This interaction leads to the formation of 4DA clusters within the polymer matrix, effectively plasticizing the material and lowering its glass transition temperature (Tg). []
Q2: How does the plasticizing effect of 4-decylaniline compare to other plasticizers in poly(methyl methacrylate-co-methacrylic acid) ionomers?
A2: Studies comparing 4DA to glycerol (Gly) and dioctyl phthalate (DOP) found the plasticization effectiveness followed the order: Gly > 4DA > DOP. [] While Gly only decreased the Tg, 4DA induced a second glass transition, indicating the formation of distinct 4DA-rich phases within the polymer. This suggests a more complex interaction mechanism for 4DA compared to Gly and DOP in this specific ionomer system. []
Q3: Does 4-decylaniline exhibit similar plasticizing behavior with other polymers like poly(ethyl acrylate)?
A3: Research shows 4DA also plasticizes poly(ethyl acrylate) (PEA) ionomers, but with a different mechanism compared to poly(methyl methacrylate-co-methacrylic acid). In this case, 4DA interacts with both the ester groups of PEA and the ionic groups, leading to a homogeneous distribution within the material. [] This uniform plasticization depresses both the matrix and cluster Tg's, enhancing the material's flexibility. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

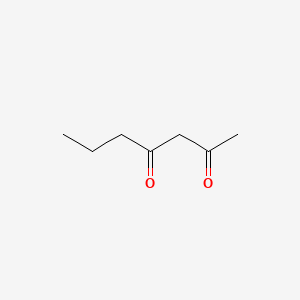
![1-[(4-Isothiocyanatophenyl)sulfonyl]piperidine](/img/structure/B1265718.png)

